REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:10])=[C:6]([CH:9]=1)[C:7]#[N:8].Cl.[NH2:12][OH:13].C(=O)(O)[O-].[Na+]>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:10])=[C:6]([CH:9]=1)[C:7](=[N:12][OH:13])[NH2:8] |f:1.2,3.4|
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Name
|
|
Quantity
|
1.5 g
|
Type
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reactant
|
Smiles
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ClC=1C=CC(=C(C#N)C1)C
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Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
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Cl.NO
|
Name
|
|
Quantity
|
3.33 g
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
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Type
|
ADDITION
|
Details
|
diluted with water
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Type
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EXTRACTION
|
Details
|
extracted with EtOAc (100 mL, 3×)
|
Type
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EXTRACTION
|
Details
|
The EtOAc extract
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Type
|
DRY_WITH_MATERIAL
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Details
|
was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C(N)=NO)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |